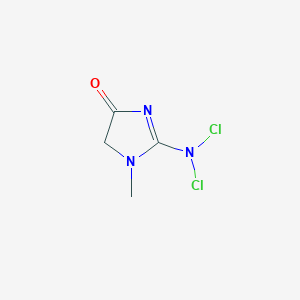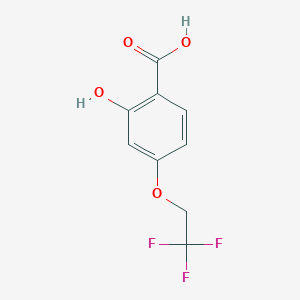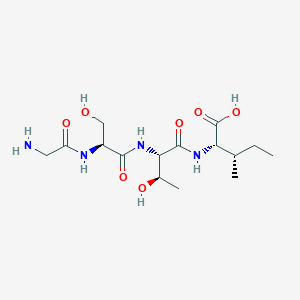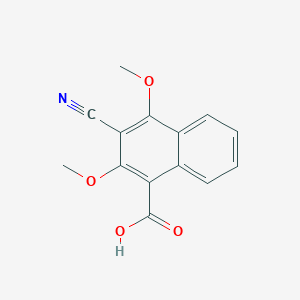![molecular formula C13H13NO2S B12542052 1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide CAS No. 144425-31-0](/img/structure/B12542052.png)
1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a thieno-pyrrole core with a phenylmethyl substituent and two dioxide groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable building block for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide involves several steps. One common method includes the reaction of thieno[3,4-c]pyrrole with dimethyl acetylenedicarboxylate under specific conditions . This reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenylmethyl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Applications De Recherche Scientifique
1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalysis .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide stands out due to its unique combination of functional groups. Similar compounds include:
Thieno[3,4-c]pyrrole-4,6-(5H)-dione: This compound has a similar core structure but lacks the phenylmethyl and dioxide groups, resulting in different chemical properties and reactivity.
Dithieno[3,2-b2′,3′-d]pyrrole: This compound is used in organic solar cells and has different electronic properties due to its extended conjugation.
These comparisons highlight the distinctiveness of this compound and its potential for various applications.
Propriétés
Numéro CAS |
144425-31-0 |
|---|---|
Formule moléculaire |
C13H13NO2S |
Poids moléculaire |
247.31 g/mol |
Nom IUPAC |
5-benzyl-1,3-dihydrothieno[3,4-c]pyrrole 2,2-dioxide |
InChI |
InChI=1S/C13H13NO2S/c15-17(16)9-12-7-14(8-13(12)10-17)6-11-4-2-1-3-5-11/h1-5,7-8H,6,9-10H2 |
Clé InChI |
ZGFFZSFHCLPEKH-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CN(C=C2CS1(=O)=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]-](/img/structure/B12541978.png)
![Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate](/img/structure/B12541981.png)
![2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B12541986.png)

![7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B12542001.png)
![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)

![11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid](/img/structure/B12542018.png)
![N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12542019.png)
![3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12542028.png)


